4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol
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Overview
Description
4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a cyclopropylmethoxy group and a dimethylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol typically involves the reaction of 4-hydroxy-2-(dimethylamino)phenol with cyclopropylmethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding hydroquinones.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can enhance its solubility and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenol: Lacks the cyclopropylmethoxy group, which may affect its chemical properties and applications.
4-(Methoxy)-2-(dimethylamino)phenol: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to differences in reactivity and biological activity.
Uniqueness
4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)11-7-10(5-6-12(11)14)15-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3 |
InChI Key |
CUNYRQDPWAKEHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
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